Cas no 857679-55-1 (INCB8761(PF-4136309))

INCB8761(PF-4136309) structure
INCB8761(PF-4136309) structure
Product Name:INCB8761(PF-4136309)
N.o CAS:857679-55-1
MF:C29H31F3N6O3
MW:568.590056657791
MDL:MFCD22124474
CID:823237
PubChem ID:11192346
Update Time:2025-08-05

INCB8761(PF-4136309) Propriedades químicas e físicas

Nomes e Identificadores

    • INCB8761(PF-4136309)
    • INCB8761
    • N-{2-[(3S)-3-({4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohe xyl}amino)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)benzami de
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)benzamide (ACI)
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • PF 04136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-...
    • NSC-796433
    • PF-4136309 [WHO-DD]
    • N-{2-[(3S)-3-({4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl}amino)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)benzamide
    • 1372407-07-2
    • INCB 8761
    • PF 4136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • INCB8761 (PF-4136309)
    • INCB8761/PF-4136309
    • N-{2-OXO-2-[(3S)-3-{[(1R,4R)-4-HYDROXY-4-[5-(PYRIMIDIN-2-YL)PYRIDIN-2-YL]CYCLOHEXYL]AMINO}PYRROLIDIN-1-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
    • AC-30237
    • BCP0726000196
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(...
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • CS-M3082
    • DA-64428
    • DTXSID201026041
    • AKOS030526422
    • HY-13245A
    • 857679-55-1
    • CHEMBL2029422
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-yipyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • UNII-3M2595V4KT
    • (s)-PF-4136309
    • NCGC00390572-01
    • BRD-K94420399-001-01-9
    • 1341224-83-6
    • compound 17 [PMID: 24900280]
    • CS-0610
    • N-(2-((3S)-3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamid e
    • DA-55810
    • PF4136309
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • N-{2-oxo-2-[(3S)-3-{[(1s,4s)-4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino}pyrrolidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
    • PF04136309
    • BDBM50382932
    • CS-0021951
    • Benzamide,N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • AKOS040753735
    • PF-4136309
    • N-(2-((3S)-3-((trans-4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2- yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • INCB-8761
    • (S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • EX-A2696
    • N-(2-((S)-3-((trans-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • GTPL9032
    • AS-75226
    • J-523917
    • BCP03515
    • BCP29071
    • HY-13245B
    • C12852
    • SCHEMBL1377713
    • HY-13245
    • ZNSVOHSYDRPBGI-LXWOLXCRSA-N
    • NSC796433
    • F20787
    • XEC40707
    • C14659
    • G67698
    • INCB8761(PF-4136309)?
    • Benzamide, N-(2-((3S)-3-((trans-4-hydroxy-4-(5-(2-pyrimidinyl)- 2-pyridinyl)cyclohexyl)amino)-1-pyrrolidinyl)-2-oxoethyl)-3-(trifluoromethyl)-
    • BS-51392
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)b enzamide
    • 3M2595V4KT
    • (Rac)-PF-4136309
    • Benzamide, N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • BCP9000786
    • GLXC-10083
    • AKOS032947245
    • PF-04136309
    • MDL: MFCD22124474
    • Inchi: 1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
    • Chave InChI: ZNSVOHSYDRPBGI-CBQRAPNFSA-N
    • SMILES: OC1(CCC(N[C@H]2CCN(C(=O)CNC(C3C=CC=C(C(F)(F)F)C=3)=O)C2)CC1)C1N=CC(C2N=CC=CN=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 568.24097336g/mol
  • Massa monoisotópica: 568.24097336g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 41
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 894
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 120Ų

Propriedades Experimentais

  • Densidade: 1.40

INCB8761(PF-4136309) Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
S e l l e c k ZHONG GUO
S8361-5mg
PF-4136309
857679-55-1 99.60%
5mg
¥1876.34 2023-09-15
S e l l e c k ZHONG GUO
S8361-25mg
PF-4136309
857679-55-1 99.60%
25mg
¥5626.72 2023-09-15
Chemenu
CM337899-100mg
Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 95%+
100mg
$2333 2021-08-18
Chemenu
CM337899-100mg
Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 95%+
100mg
$2333 2022-06-10
Ambeed
A1231629-1g
(S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
857679-55-1 98%
1g
$634.0 2023-06-15
eNovation Chemicals LLC
Y0974035-1g
PF-4136309
857679-55-1 98%
1g
$3200 2024-08-03
eNovation Chemicals LLC
Y0974035-1g
PF-4136309
857679-55-1 98%
1g
$3200 2025-02-28
A2B Chem LLC
AH54357-10mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
10mg
$203.00 2024-04-19
A2B Chem LLC
AH54357-25mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
25mg
$404.00 2024-04-19
A2B Chem LLC
AH54357-50mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
50mg
$487.00 2024-04-19

INCB8761(PF-4136309) Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
1.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 2

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 8

Condições de reacção
1.1 Reagents: Butyllithium ,  Oxygen Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Toluene ;  1 h, -78 °C
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Método de produção 9

Condições de reacção
1.1 Reagents: Thionyl chloride ;  5 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
5.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Referência
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

INCB8761(PF-4136309) Raw materials

INCB8761(PF-4136309) Preparation Products

Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd